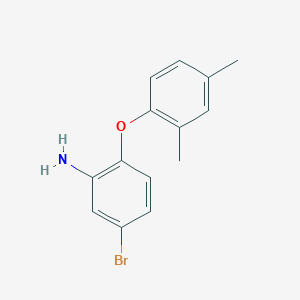![molecular formula C12H19BrN2O B3171899 5-Bromo-2-[2-(diethylamino)ethoxy]aniline CAS No. 946699-87-2](/img/structure/B3171899.png)
5-Bromo-2-[2-(diethylamino)ethoxy]aniline
Übersicht
Beschreibung
5-Bromo-2-[2-(diethylamino)ethoxy]aniline is a chemical compound with the molecular formula C₁₂H₁₉BrN₂O and a molecular weight of 287.20 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a bromine atom and a diethylamino group attached to an aniline ring.
Vorbereitungsmethoden
The synthesis of 5-Bromo-2-[2-(diethylamino)ethoxy]aniline typically involves several steps. One common method is the reaction of 5-bromo-2-nitroaniline with diethylaminoethanol under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is usually heated to facilitate the formation of the compound .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic routes used in laboratories can be scaled up for industrial production if needed.
Analyse Chemischer Reaktionen
5-Bromo-2-[2-(diethylamino)ethoxy]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include the corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The primary products of reduction are the corresponding amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups using reagents like sodium iodide or copper(I) iodide.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-[2-(diethylamino)ethoxy]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions. Its ability to interact with biological molecules makes it valuable in understanding cellular processes.
Medicine: Research involving this compound includes the development of potential therapeutic agents. Its structure can be modified to create analogs with improved pharmacological properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-[2-(diethylamino)ethoxy]aniline involves its interaction with specific molecular targets. The diethylamino group allows the compound to interact with enzymes and receptors, potentially inhibiting or activating their functions. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-[2-(diethylamino)ethoxy]aniline can be compared with similar compounds such as:
5-Bromo-2-[2-(dimethylamino)ethoxy]aniline: This compound has a dimethylamino group instead of a diethylamino group, leading to differences in its chemical and biological properties.
5-Chloro-2-[2-(diethylamino)ethoxy]aniline:
2-[2-(Diethylamino)ethoxy]aniline: Lacking the bromine atom, this compound exhibits different chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications.
Eigenschaften
IUPAC Name |
5-bromo-2-[2-(diethylamino)ethoxy]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O/c1-3-15(4-2)7-8-16-12-6-5-10(13)9-11(12)14/h5-6,9H,3-4,7-8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGAAQZVRIFANA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


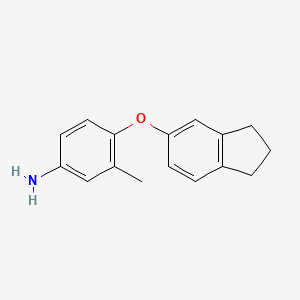
![3-Fluoro-4-[2-(2-methoxyethoxy)ethoxy]aniline](/img/structure/B3171827.png)
![4-([1,1'-Biphenyl]-4-yloxy)-3-fluorophenylamine](/img/structure/B3171844.png)

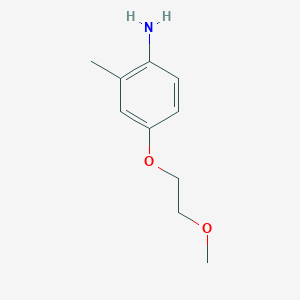
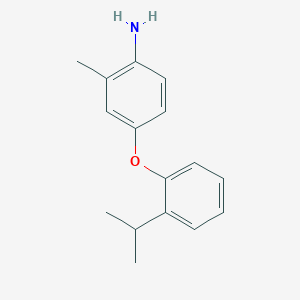
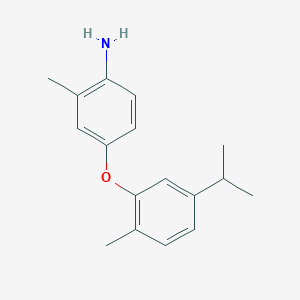
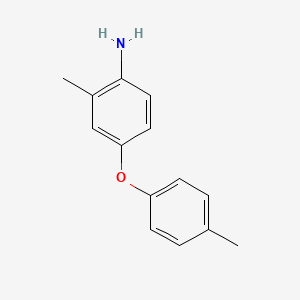



![2-([1,1'-Biphenyl]-2-yloxy)-5-bromoaniline](/img/structure/B3171906.png)
